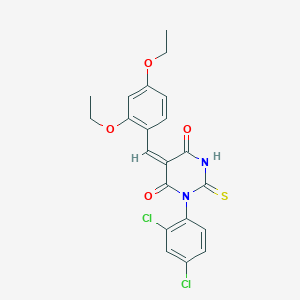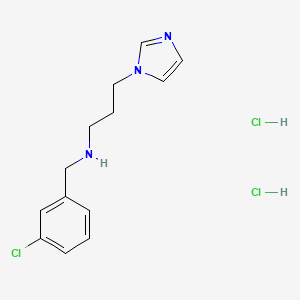
ethyl 1-(1H-indazol-1-ylacetyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(1H-indazol-1-ylacetyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperidinecarboxylate derivative that has been synthesized through a specific method and has been found to exhibit certain biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of ethyl 1-(1H-indazol-1-ylacetyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate is not fully understood. However, studies have suggested that the compound may inhibit certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound may modulate certain signaling pathways involved in inflammation.
Biochemical and Physiological Effects:
Ethyl 1-(1H-indazol-1-ylacetyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate has been found to exhibit certain biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been found to exhibit anti-inflammatory properties and can reduce inflammation in certain tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using ethyl 1-(1H-indazol-1-ylacetyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate in lab experiments is its potential anti-cancer and anti-inflammatory properties. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its limited solubility in certain solvents, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of ethyl 1-(1H-indazol-1-ylacetyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate. One potential direction is the development of more potent analogs of this compound with improved anti-cancer and anti-inflammatory properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Méthodes De Synthèse
The synthesis method for ethyl 1-(1H-indazol-1-ylacetyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate involves the reaction between 1H-indazole-1-acetic acid and 3-methoxybenzylamine, followed by the reaction between the resulting product and ethyl 3-piperidinecarboxylate. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to yield the desired product.
Applications De Recherche Scientifique
Ethyl 1-(1H-indazol-1-ylacetyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate has been found to exhibit potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been found to exhibit anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
ethyl 1-(2-indazol-1-ylacetyl)-3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-3-32-24(30)25(15-19-8-6-10-21(14-19)31-2)12-7-13-27(18-25)23(29)17-28-22-11-5-4-9-20(22)16-26-28/h4-6,8-11,14,16H,3,7,12-13,15,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYQZGRNPXLKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)CN2C3=CC=CC=C3C=N2)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol](/img/structure/B5967233.png)
![7-(3-methylbenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5967241.png)

![N-(4-methylphenyl)-2-[5-({[(2-methylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5967256.png)
![8-methyl-7-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio][1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5967269.png)
![3-[2-(ethylthio)ethyl] 6-methyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B5967272.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]methanamine](/img/structure/B5967278.png)



![2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B5967331.png)
![4-(4,5-dimethoxy-2-nitrobenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5967334.png)
![2-{4-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5967345.png)
![2-methyl-7-[2-(4-morpholinyl)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5967354.png)